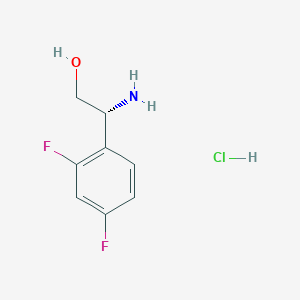
(R)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanol backbone, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2,4-difluorophenylacetone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and substituted phenyl derivatives (substitution).
Applications De Recherche Scientifique
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride
- (S)-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride
- ®-2-amino-2-(2,4-dichlorophenyl)ethanol hydrochloride
Uniqueness
®-2-amino-2-(2,4-difluorophenyl)ethanol hydrochloride is unique due to its specific stereochemistry and the presence of difluorophenyl groups, which impart distinct chemical and biological properties. The difluorophenyl groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.
Propriétés
Formule moléculaire |
C8H10ClF2NO |
|---|---|
Poids moléculaire |
209.62 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Clé InChI |
OWOSOCQHBOENHK-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)F)[C@H](CO)N.Cl |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















